![molecular formula C8H7N3O2 B1488333 1H-Indazole-5-carboxylic acid, 4-amino- CAS No. 81115-63-1](/img/structure/B1488333.png)
1H-Indazole-5-carboxylic acid, 4-amino-
Overview
Description
“1H-Indazole-5-carboxylic acid, 4-amino-” is a heterocyclic compound . It has an empirical formula of C8H6N2O2 and a molecular weight of 162.15 . The compound is part of the indazole family, which is known for its wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties .
Synthesis Analysis
The synthesis of indazoles, including “1H-Indazole-5-carboxylic acid, 4-amino-”, has been a topic of research in recent years . Strategies for their synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “1H-Indazole-5-carboxylic acid, 4-amino-” can be represented by the SMILES stringOC(=O)c1ccc2[nH]ncc2c1
. This notation provides a way to describe the structure of the molecule in a text format. Physical And Chemical Properties Analysis
“1H-Indazole-5-carboxylic acid, 4-amino-” is a powder with a melting point of 318-322 °C . It has an assay of 97% .Scientific Research Applications
Antimicrobial Activity
4-amino-1H-indazole-5-carboxylic acid derivatives have been explored for their potential as antimicrobial agents. The indazole nucleus is known to exhibit significant antibacterial and antifungal properties . This compound could serve as a precursor in synthesizing new drugs aimed at combating resistant strains of bacteria and fungi.
Anti-inflammatory Agents
The indazole moiety is a key structure in the development of anti-inflammatory drugs. Compounds containing the indazole ring have been shown to possess potent anti-inflammatory activity, which can be harnessed in the treatment of chronic inflammatory diseases .
Anticancer Applications
Indazole derivatives are being investigated for their role in cancer therapy. They have been found to exhibit antitumor properties, making them valuable in the synthesis of novel anticancer drugs . Research is ongoing to determine the efficacy of these compounds in various cancer models.
Antiviral Therapeutics
The indazole structure is integral to the creation of antiviral drugs. Derivatives of 4-amino-1H-indazole-5-carboxylic acid have been studied for their potential to inhibit viruses, including HIV protease inhibitors and other viral pathogens .
Neuroprotective Effects
Research has indicated that indazole compounds may have neuroprotective effects. They are being studied as potential treatments for neurodegenerative diseases, such as Alzheimer’s, due to their ability to inhibit acetylcholinesterase .
Cardiovascular Drug Development
Indazole derivatives have been implicated in the development of cardiovascular drugs. They show promise in the treatment of hypertension and other heart-related conditions due to their vasodilatory effects .
Diabetes Management
The indazole nucleus is being explored for its antidiabetic properties. Compounds containing this moiety have shown potential in regulating blood sugar levels, which could lead to new treatments for diabetes .
Gastrointestinal Therapeutics
Due to their ability to modulate acid secretion and protect the gastric lining, indazole derivatives are being considered for the treatment of ulcers and other gastrointestinal disorders .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-amino-1H-indazole-5-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity .
Mode of Action
4-amino-1H-indazole-5-carboxylic acid interacts with its target, the S1P1 receptor, in two ways. It can activate the receptor, which helps maintain endothelial barrier integrity . Alternatively, it can induce S1P1 desensitization, leading to peripheral blood lymphopenia .
Biochemical Pathways
The interaction of 4-amino-1H-indazole-5-carboxylic acid with the S1P1 receptor affects several biochemical pathways. For instance, activation of the S1P1 receptor helps maintain the integrity of the endothelial barrier . On the other hand, S1P1 desensitization can lead to peripheral blood lymphopenia .
Result of Action
The activation of the S1P1 receptor by 4-amino-1H-indazole-5-carboxylic acid helps maintain the integrity of the endothelial barrier . This can have various molecular and cellular effects, such as preventing the leakage of fluids into tissues and maintaining normal blood pressure. On the other hand, S1P1 desensitization can lead to peripheral blood lymphopenia , which can affect the immune response.
properties
IUPAC Name |
4-amino-1H-indazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-7-4(8(12)13)1-2-6-5(7)3-10-11-6/h1-3H,9H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBADENBPCXQSSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indazole-5-carboxylic acid, 4-amino- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.